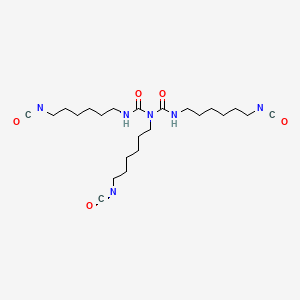

1,3,5-Tris(6-isocyanatohexyl)biuret

Description

1,3,5-Tris(6-isocyanatohexyl)biuret (CAS 4035-89-6) is a polyisocyanate derivative primarily used as a cross-linking agent in polyurethane coatings and adhesives. It is synthesized via the biuret trimerization of hexamethylene diisocyanate (HDI), resulting in a structure with three isocyanate (-NCO) groups. Key properties include:

- Molecular formula: C23H38N6O5 (molecular weight: 478.58–478.59) .

- NCO content: 21–22.5%, indicating high reactivity for polyurethane formation .

- Physical properties: Density ≈1.22 g/cm³, boiling point ≈577°C, and a refractive index of 1.600 .

- Applications: Used in lightfast coatings, automotive finishes, and high-performance adhesives due to its aliphatic nature, which ensures UV resistance and durability .

Properties

CAS No. |

4035-89-6 |

|---|---|

Molecular Formula |

C23H38N6O5 |

Molecular Weight |

478.6 g/mol |

IUPAC Name |

1,3-bis(6-isocyanatohexyl)-1-(6-isocyanatohexylcarbamoyl)urea |

InChI |

InChI=1S/C23H38N6O5/c30-19-24-13-7-1-3-10-16-27-22(33)29(18-12-6-5-9-15-26-21-32)23(34)28-17-11-4-2-8-14-25-20-31/h1-18H2,(H,27,33)(H,28,34) |

InChI Key |

QKOWXXDOHMJOMQ-UHFFFAOYSA-N |

SMILES |

C(CCCN=C=O)CCNC(=O)N(CCCCCCN=C=O)C(=O)NCCCCCCN=C=O |

Canonical SMILES |

C(CCCN=C=O)CCNC(=O)N(CCCCCCN=C=O)C(=O)NCCCCCCN=C=O |

melting_point |

-2.2°F |

Other CAS No. |

4035-89-6 |

physical_description |

Thick liquid |

vapor_density |

1.114 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

- Biuret vs. HDI Trimer (3779-63-3): Features a triazinane-2,4,6-trione core, resulting in higher viscosity (2600 mPa·s at 25°C) and slightly lower NCO functionality compared to biuret . IPDI Trimer: Cycloaliphatic structure provides excellent chemical resistance but lower NCO content (~12%), limiting cross-linking density .

Performance in Coatings

- Reactivity : Biuret (4035-89-6) exhibits faster curing than HDI trimer due to higher NCO content and structural flexibility .

- Durability : Both biuret and HDI trimer provide superior UV resistance compared to aromatic isocyanates (e.g., MDI), but the HDI trimer’s rigid triazinane structure enhances scratch resistance .

- Viscosity : HDI trimer (2600 mPa·s) is significantly more viscous than biuret (exact data unavailable), impacting processing ease .

Research Findings

Compatibility with Polyols

- Biuret (4035-89-6) demonstrates superior compatibility with hydroxyl-terminated polyesters, achieving tensile strengths >20 MPa in polyurethane elastomers .

- HDI trimer (3779-63-3) is preferred for acrylic polyols due to its balanced viscosity and adhesion properties .

Environmental Impact

- Both biuret and HDI trimer are exempt from VOC regulations in solvent-free formulations, aligning with EU REACH standards .

Preparation Methods

Reaction with Trisubstituted Acetic Acids

The primary industrial method involves reacting excess HDI with α,α,α-trisubstituted acetic acids, which act as biuretizing agents. These acids—devoid of isocyanate-reactive groups beyond the carboxyl group—facilitate the formation of biuret linkages without side reactions. For example, tert-butylacetic acid is employed due to its steric hindrance, which minimizes premature polymerization. The reaction proceeds via a mixed anhydride intermediate, formed by the interaction of HDI’s isocyanate groups with the carboxylic acid.

Key stoichiometric parameters include a molar ratio of 1:3 (HDI to biuretizing agent), ensuring sufficient NCO groups remain unreacted to prevent gelation. The exothermic reaction initiates at 50°C , with gas evolution (CO₂) signaling biuret bond formation. Subsequent heating to 100–120°C completes the reaction within 2–4 hours , yielding a viscous polyisocyanate mixture.

Role of Water as a Co-Biuretizing Agent

Water serves as a secondary biuretizing agent when combined with trisubstituted acetic acids. At a molar ratio of 1:2.5 (acid:water), hydrolysis of HDI generates amines, which subsequently react with excess isocyanate groups to form biuret structures. This method reduces viscosity compared to acid-only processes but requires precise temperature control (60–80°C ) to avoid urea precipitation.

Process Optimization and Reaction Conditions

Temperature and Time Parameters

Optimal reaction outcomes depend on staged heating:

-

Initial Phase (50–60°C) : Facilitates mixed anhydride formation.

-

Intermediate Phase (60–80°C) : Accelerates CO₂ release and biuret linkage growth.

-

Final Phase (100–120°C) : Ensures complete conversion and minimizes residual monomers.

Prolonged heating beyond 4 hours risks side reactions, such as allophanate or isocyanurate formation, which compromise product stability.

Molar Ratios and Stoichiometry

Controlling the NCO:biuretizing agent ratio is critical:

Purification and Isolation Techniques

Distillation Methods

Post-reaction purification involves two stages:

Q & A

Basic Research Questions

Q. What are the key structural characteristics and physicochemical properties of 1,3,5-Tris(6-isocyanatohexyl)biuret?

- Answer : The compound features three isocyanate (-NCO) groups attached to a biuret core via hexyl chains. Its molecular formula is C23H38N6O5 (molecular weight: 478.58–478.59), with a density of ~1.2186 g/cm³ and a boiling point of ~577.29°C . The NCO content is typically 21–22.5%, reflecting its high reactivity in crosslinking reactions . Structural verification can be achieved via FTIR (isocyanate peaks at ~2270 cm⁻¹) and <sup>13</sup>C NMR (distinct carbonyl and hexyl chain signals) .

Q. What synthesis protocols are reported for this compound?

- Answer : The compound is synthesized via biuret trimerization of hexamethylene diisocyanate (HDI), often catalyzed by tertiary amines or organometallic complexes. Reaction conditions (temperature, solvent, catalyst loading) must be tightly controlled to minimize side products like isocyanurate trimers. Post-synthesis purification involves distillation or solvent extraction to isolate the biuret trimer . Monitoring NCO content via titration ensures product consistency .

Q. Which analytical methods are recommended for purity assessment?

- Answer : Key methods include:

- Titration : NCO content determination using dibutylamine back-titration .

- HPLC : Separation of biuret trimer from oligomeric byproducts .

- GPC : Molecular weight distribution analysis to confirm oligomerization degree .

Q. How should researchers handle and store this compound safely?

- Answer : Store under dry, inert atmospheres (e.g., argon) at room temperature to prevent moisture-induced premature polymerization. Use sealed containers with desiccants. Hazard classification (UN 2281, Class 6.1(a)) mandates secondary containment and PPE (gloves, respirators) during handling .

Advanced Research Questions

Q. How can synthesis be optimized to achieve higher NCO functionality and yield?

- Answer : Optimize catalyst type (e.g., dibutyltin dilaurate vs. triethylamine) and reaction temperature (typically 60–80°C). Incremental HDI feed rates reduce oligomerization side reactions. Real-time FTIR monitoring of NCO consumption improves yield . Post-synthesis, fractional distillation under reduced pressure (0.1–1 mmHg) enhances purity .

Q. What experimental strategies resolve discrepancies in reported NCO content (e.g., 18–22.5%)?

- Answer : Discrepancies arise from synthesis conditions (e.g., incomplete trimerization) or analytical variability. Cross-validate titration results with <sup>1</sup>H NMR integration of NCO protons. Compare against reference standards from certified suppliers .

Q. How does the compound’s reactivity vary in crosslinking applications under different conditions?

- Answer : Reactivity depends on solvent polarity, catalyst presence, and temperature. In polar solvents (e.g., DMF), nucleophilic attack on NCO groups accelerates. Kinetic studies using DSC or rheometry can map gelation times and activation energies .

Q. What methodologies assess thermal stability and decomposition pathways?

- Answer : Perform thermogravimetric analysis (TGA) under nitrogen/air to identify decomposition thresholds (~250–300°C). Couple with FTIR or GC-MS of evolved gases to detect isocyanate release or biuret ring fragmentation .

Q. How can computational modeling predict structure-property relationships for novel derivatives?

- Answer : Use DFT calculations (e.g., Gaussian 09) to model electronic properties of NCO groups and steric effects of hexyl chains. Molecular dynamics simulations (e.g., GROMACS) predict solubility parameters and crosslinking density in polymer matrices .

Methodological Notes

- Data Contradictions : Minor molecular weight variations (478.58 vs. 478.59) likely stem from isotopic distribution or rounding in different databases .

- Advanced Characterization : Combine MALDI-TOF MS for oligomer distribution analysis and X-ray crystallography (if crystalline derivatives are synthesized) for precise structural elucidation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.